Product packaging for 2H-Pyrrolo[3,2-e]benzothiazole(9CI)(Cat. No.:CAS No. 42394-80-9)

2H-Pyrrolo[3,2-e]benzothiazole(9CI)

Cat. No.: B15071524
CAS No.: 42394-80-9
M. Wt: 174.22 g/mol
InChI Key: QAMBRHZTDCMGJF-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Contemporary Chemical Science

Fused heterocyclic compounds, characterized by the sharing of atoms and bonds between two or more rings, are at the forefront of modern chemical research. Their rigid, planar structures and unique electronic properties make them ideal candidates for a vast array of applications. These scaffolds are integral to the development of novel pharmaceuticals, advanced materials, and functional dyes. In materials science, fused heterocycles are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, owing to their tunable photophysical and electrochemical properties. The ability to modify their structure through synthetic chemistry allows for the fine-tuning of their electronic and physical characteristics to meet specific application demands.

The inherent stability and diverse reactivity of fused heterocyclic systems also make them attractive building blocks in the synthesis of complex natural products and their analogues. Their presence in numerous biologically active molecules underscores their importance in medicinal chemistry and drug discovery. The structural rigidity of these scaffolds can lead to higher binding affinities with biological targets, a desirable trait in the design of potent therapeutic agents.

Overview of Benzothiazole (B30560) and Pyrrole (B145914) Moieties as Privileged Scaffolds in Chemical Biology

The constituent parts of 2H-Pyrrolo[3,2-e]benzothiazole, namely the benzothiazole and pyrrole rings, are themselves considered "privileged scaffolds" in the field of chemical biology. This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide range of bioactive compounds.

Benzothiazole , a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry. derpharmachemica.com Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. derpharmachemica.comderpharmachemica.com The benzothiazole nucleus is found in a number of approved drugs and is a common motif in compounds undergoing clinical investigation. derpharmachemica.com Its biological versatility is attributed to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Pyrrole , a five-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in the architecture of numerous bioactive molecules. researchgate.net It is a key component of many natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological processes. researchgate.net In drug discovery, the pyrrole scaffold is prized for its ability to be readily functionalized, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. biolmolchem.comcnr.it Pyrrole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. biolmolchem.comcnr.it

Structural Context and Nomenclature of 2H-Pyrrolo[3,2-e]benzothiazole within Fused Polyheterocycles

2H-Pyrrolo[3,2-e]benzothiazole is a tricyclic heteroaromatic compound. Its structure arises from the fusion of a pyrrole ring and a benzothiazole ring system. The nomenclature, "2H-Pyrrolo[3,2-e]benzothiazole," precisely describes the connectivity of these rings. The "[3,2-e]" designation indicates that the pyrrole ring is fused to the 'e' face (the C5-C6 bond) of the benzothiazole nucleus, with the fusion involving positions 3 and 2 of the pyrrole ring. The "2H" specifies the position of the saturated atom in the pyrrole ring.

The systematic investigation of the synthesis and properties of 2H-Pyrrolo[3,2-e]benzothiazole and its derivatives is an active area of research. The strategic placement of substituents on the core scaffold allows for the modulation of its electronic properties, solubility, and solid-state packing, thereby tailoring the molecule for specific applications in fields ranging from medicinal chemistry to materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S B15071524 2H-Pyrrolo[3,2-e]benzothiazole(9CI) CAS No. 42394-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42394-80-9

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

QAMBRHZTDCMGJF-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C3=CC=NC3=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for 2h Pyrrolo 3,2 E Benzothiazole and Its Analogues

Classical Annulation and Cyclization Approaches to Pyrrolobenzothiazole Systems

Traditional synthetic routes to the pyrrolobenzothiazole core often rely on the stepwise construction of the fused ring system. These methods involve the formation of the benzothiazole (B30560) ring followed by the annulation of the pyrrole (B145914) ring, or vice versa, through well-established condensation and cyclization reactions.

Condensation Reactions in Benzothiazole Ring Formation

The formation of the benzothiazole moiety is a critical step in many synthetic pathways toward pyrrolobenzothiazoles. A common and direct method involves the condensation reaction of 2-aminothiophenols (2-ATP) with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives. nih.govmdpi.com The choice of condensing partner and catalyst significantly influences the reaction conditions and outcomes.

For instance, the reaction of 2-ATP with carboxylic acids often requires a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization by heating. mdpi.com This method has been used to synthesize a range of 2-substituted benzothiazoles. Similarly, condensing 2-ATP with various aldehydes is a widely used approach. nih.gov These reactions can be promoted by oxidizing agents or catalysts under different conditions. For example, Koser's reagent [PhI(OH)OTs] has been used as a catalyst for the condensation of 2-ATP with substituted benzaldehydes at room temperature. nih.gov Another approach uses sodium hydrosulfite (Na₂S₂O₄) as an oxidizing agent in a refluxing water-ethanol mixture. nih.gov

ReactantsCatalyst/ConditionsProduct TypeYield RangeReference
2-Aminothiophenol (B119425), Carboxylic AcidsPolyphosphoric Acid (PPA), 150-250°C2-Substituted Benzothiazoles10-61% mdpi.com
2-Aminothiophenol, BenzaldehydesSodium Hydrosulfite, Water-Ethanol, Reflux2-Arylbenzothiazoles51-82% nih.gov
2-Aminothiophenol, BenzaldehydesKoser's Reagent, 1,4-Dioxane, Room Temp2-Arylbenzothiazoles93-98% nih.gov
2-Aminothiophenol, Acid Chlorideso-Benzenedisulfonimide, Toluene2-Substituted Benzothiazoles42-87% mdpi.com

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a key strategy for forming the fused pyrrolobenzothiazole ring system. researchgate.net These strategies typically involve a precursor molecule that already contains a pre-formed benzothiazole or pyrrole ring, with a reactive side chain that can undergo cyclization to complete the fused structure.

One notable approach involves the ring contraction of a 1,4-benzothiazine derivative to form the more stable 1,3-benzothiazole core. nih.govresearchgate.net In this process, a nucleophile attacks a 3-aroylpyrrolo[2,1-c] nih.govmdpi.combenzothiazine-1,2,4-trione, inducing cleavage of an S-C bond. This forms a 1-(2-thiophenyl)pyrrole intermediate in situ, which then undergoes an intramolecular cyclization to yield the target pyrrolo[2,1-b] nih.govnih.govbenzothiazole. researchgate.net The design of prodrugs has also utilized intramolecular cyclization reactions, highlighting the versatility of this strategy in medicinal chemistry. nih.gov Another example is the synthesis of benzo[a]carbazole derivatives, where an intermediate undergoes intramolecular ring closure on a solid acid catalyst. rsc.org

Multicomponent Reaction Protocols for Pyrrolobenzothiazole Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules like pyrrolobenzothiazoles by combining three or more starting materials in a single synthetic operation. rsc.org This strategy is prized for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity.

One-Pot Three-Component Syntheses

The one-pot, three-component synthesis is a powerful tool for constructing the pyrrolobenzothiazole scaffold. A prominent example involves the triethylamine-promoted cycloaddition reaction of N-phenacylbenzothiazolium bromides, aromatic aldehydes, and a source of active methylene, such as malononitrile. nih.gov This reaction proceeds through the formation of a nitrogen ylide from the benzothiazolium salt, which then participates in a tandem [3+2] cycloaddition, affording functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles in good yields. nih.gov Similar three-component strategies have been successfully applied to the synthesis of related heterocyclic systems like pyrrolo[2,3-d]pyrimidines, demonstrating the broad applicability of the MCR approach. scielo.org.mxresearchgate.net

Component 1Component 2Component 3Catalyst/SolventProductReference
N-Phenacylbenzothiazolium BromideAromatic AldehydeMalononitrileTriethylamine (B128534) / Ethanol (B145695)Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole nih.gov
Arylglyoxals6-Amino-1,3-dimethyluracilBarbituric Acid DerivativesTBAB / EthanolPolyfunctionalized Pyrrolo[2,3-d]pyrimidine scielo.org.mx
Propargyl AminesAcyl ChloridesElemental SeleniumKOH / Ethanol1,2-Dihydro-3H-pyrrole-3-selone rsc.org

Amidoalkylation Reactions for Pyrrolylbenzothiazole Formation

Amidoalkylation reactions provide a pathway for the formation of C-N bonds and are useful in the synthesis of nitrogen-containing heterocycles. In the context of pyrrolylbenzothiazole synthesis, this can involve the reaction of a benzothiazole nucleus with a pyrrole ring activated by an N-acyliminium ion or a similar electrophilic species. A one-pot procedure for synthesizing 2-pyrrolyl benzothiazoles has been developed where benzothiazole is reacted with pyrrole in the presence of an alkyl chloroformate. researchgate.net The reaction is stirred at 0°C and uses triethylamine as a hydrochloric acid acceptor. The resulting products can then be purified via column chromatography. researchgate.net This method highlights a multicomponent approach to activating a benzothiazole for substitution with a pyrrole nucleophile. researchgate.net

Microwave-Assisted Synthetic Routes to Fused Pyrrolobenzothiazoles

The application of microwave irradiation has become an attractive and powerful method for accelerating organic reactions. In the synthesis of fused pyrrolobenzothiazoles, microwave-assisted techniques offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and simpler experimental setups. mdpi.com

A notable application is the microwave-assisted three-component synthesis of novel 1-amino-2-(aryl)pyrrolo[2,1-b] nih.govnih.govbenzothiazole-3-carbonitrile derivatives. mdpi.com This reaction demonstrates the synergy between multicomponent strategies and microwave heating, leading to excellent yields in a fraction of the time required by traditional methods. mdpi.com Microwave heating has also been successfully employed in the synthesis of other fused heterocyclic systems, such as pyrrolidine-fused chlorins, where it proved to be a faster and more efficient method for key reaction steps like N-alkylation. nih.gov

ReactionHeating MethodReaction TimeYieldReference
Synthesis of Pyrrolo[2,1-b] nih.govnih.govbenzothiazolesMicrowave IrradiationNot specifiedExcellent mdpi.com
Synthesis of Pyrrolidine-fused ChlorinConventional Heating8 hours50% nih.gov
Synthesis of Pyrrolidine-fused ChlorinMicrowave Irradiation4 hours41% nih.gov
N-alkylation of ChlorinMicrowave Irradiation5 minutes68% nih.gov

Catalytic Approaches in Pyrrolobenzothiazole Synthesis

Catalysis offers efficient and often environmentally benign routes to complex molecules. Both metal-based and organic catalysts have been explored for the synthesis of the pyrrole and benzothiazole rings, which are the constituent parts of the target scaffold.

While specific examples detailing the use of NiO, ZnS, ZnO nanoparticles, or AlCl3 for the direct synthesis of 2H-pyrrolo[3,2-e]benzothiazole are not prevalent in the reviewed literature, the application of metal and nanoparticle catalysis is well-established for the synthesis of the parent benzothiazole ring system. These methods often involve the condensation of 2-aminothiophenols with various carbonyl compounds.

For instance, magnetic nanocatalysts like Fe3O4@Pyl-Cu have been successfully employed for the synthesis of 2-arylbenzothiazoles. biolmolchem.com This is achieved through the condensation of 2-aminothiophenol with aromatic aldehydes in ethanol at 80°C. biolmolchem.com The catalyst, which is recyclable, promotes the reaction to produce high yields of the benzothiazole derivatives. biolmolchem.com Another example involves the use of Fe3O4-Serine-CuI nanocomposites for the one-pot, three-component reaction of 2-iodoaniline, an aromatic aldehyde, and thiourea (B124793) to form 2-substituted benzothiazoles. nanomaterchem.com

The use of metal nanoparticles is advantageous as they provide a large surface area for the catalytic reaction, enhancing efficiency. mdpi.com These green synthetic methodologies align with the principles of sustainable chemistry by often utilizing milder reaction conditions and allowing for catalyst reuse. mdpi.comnih.gov The development of such catalytic systems for the direct annulation of a pyrrole ring to a pre-formed benzothiazole or vice-versa to create the 2H-pyrrolo[3,2-e]benzothiazole skeleton is a promising area for future research.

Table 1: Examples of Metal and Nanoparticle Catalysis in the Synthesis of Benzothiazole Derivatives

Catalyst Reactants Product Key Features
Fe3O4@Pyl-Cu 2-Aminothiophenol, Aromatic Aldehydes 2-Arylbenzothiazole Efficient, recyclable catalyst, green solvent (ethanol). biolmolchem.com
Fe3O4-Serine-CuI 2-Iodoaniline, Aromatic Aldehydes, Thiourea 2-Arylbenzothiazoles One-pot, three-component synthesis. nanomaterchem.com
M-MSNs/CuO(QDs) - Benzo[a]pyrano[2,3-c]phenazine derivatives High yield, catalyst reusability (not directly for pyrrolobenzothiazole). nih.gov

Organocatalysis and Green Chemistry Principles in Heterocycle Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of heterocyclic compounds. nih.gov This approach aligns with the principles of green chemistry by utilizing small organic molecules as catalysts, which are often less toxic and more environmentally friendly than their metal-based counterparts. nih.govmdpi.com

The synthesis of the pyrrole ring, a key component of the target scaffold, has been extensively studied using organocatalysts. nih.gov For example, proline and its derivatives have been used to catalyze the asymmetric synthesis of various pyrrolidine (B122466) and pyrrole structures. mdpi.com Similarly, squaric acid has been employed as an organocatalyst for the synthesis of pyrrole derivatives. nih.gov These methods often proceed under mild conditions and can provide access to enantiomerically enriched products. mdpi.com

While direct applications of organocatalysis for the synthesis of 2H-pyrrolo[3,2-e]benzothiazole are not widely reported, the principles are highly relevant. The development of an organocatalytic cascade reaction that sequentially forms the benzothiazole and pyrrole rings in a one-pot process would represent a significant advancement in the field, adhering to the goals of atom and step economy. scitechnol.com

Ring Contraction and Rearrangement Strategies for Pyrrolobenzothiazole Derivatives

Alternative to building the heterocyclic system from acyclic precursors, ring contraction and rearrangement reactions provide elegant pathways to the desired pyrrolobenzothiazole core from more complex starting materials.

A novel and effective method for the synthesis of pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.orgresearchgate.netnih.gov This strategy is based on the susceptibility of the 1,4-benzothiazine moiety to undergo ring contraction to the more stable 1,3-benzothiazole system. beilstein-journals.org

The reaction is initiated by the attack of a nucleophile, such as an alcohol or an amine, on the benzothiazine ring. beilstein-journals.org This leads to the cleavage of a sulfur-carbon bond and the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative, which then undergoes an intramolecular cyclization to yield the final pyrrolobenzothiazole product. beilstein-journals.orgnih.gov This method has been shown to be effective with a range of alkanols and arylamines, providing a versatile route to various substituted pyrrolobenzothiazoles. beilstein-journals.orgresearchgate.net

Table 2: Nucleophile-Induced Ring Contraction for Pyrrolobenzothiazole Synthesis. beilstein-journals.org

Starting Material Nucleophile Product
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trione Alkanols (e.g., Methanol) Alkyl 3-aroyl-2-hydroxy-1-oxopyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole-3a(1H)-carboxylate
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trione Benzylamine 3-Aroyl-N-benzyl-2-hydroxy-1-oxopyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole-3a(1H)-carboxamide
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trione Arylamines (e.g., Aniline) N-Aryl-3-aroyl-2-hydroxy-1-oxopyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole-3a(1H)-carboxamide

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Pyrrolobenzothiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of pyrrolobenzothiazole compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of pyrrolobenzothiazoles provide fundamental information about the chemical environment of each proton and carbon atom. For instance, in a series of N-(2,6-substitutedimino-6H-1,3,5-dithiazin-4-yl)benzo[d]thiazol-2-amine derivatives, the benzothiazole (B30560) protons typically appear as doublets in the aromatic region, for example at δ 8.00 ppm and δ 8.20 ppm. ijpdd.org The chemical shifts can be influenced by substituents on the pyrrole (B145914) or benzothiazole rings. For example, the presence of an N-methyl group on a pyrrole ring generally leads to an upfield shift of the ring proton resonances, while electron-withdrawing groups cause downfield shifts, particularly for the α-protons. ipb.pt

In the ¹H NMR spectrum of 2-(1''-phenyl-2''-(thien-2'-yl)pyrrolyl)-1,3-benzothiazole, the protons of the benzothiazole moiety are observed as multiplets in the range of δ 7.32-7.48 ppm for H-5 and H-6, a broad doublet at δ 7.82 ppm for H-7, and a broad doublet at δ 7.99 ppm for H-4. scispace.com The coupling constants between adjacent protons (J-coupling) are invaluable for confirming the substitution pattern. For 2-unsubstituted 3-hydroxy- and 3-alkoxy-pyrroles, typical coupling constants are observed as ³J₄,₅ (3.0 ± 0.2 Hz) > ⁴J₂,₅ (2.6 ± 0.1 Hz) > ⁴J₂,₄ (2.0 ± 0.1 Hz), which helps in the unambiguous assignment of proton signals.

Compound Proton Chemical Shift (δ ppm) Coupling Constant (J Hz)
N-(2,6-substitutedimino-6H-1,3,5-dithiazin-4-yl)benzo[d]thiazol-2-amine derivativeBenzothiazole H8.00 (d), 8.20 (d)-
2-(1''-Phenyl-2''-(thien-2'-yl)pyrrolyl)-1,3-benzothiazoleH-47.99 (broad d)J=8.1
H-57.41-7.48 (m)-
H-67.32-7.35 (m)-
H-77.82 (broad d)J=7.2
2-Arylbenzothiazole derivativeAromatic H8.10-8.07 (m), 7.89 (d)J=8
2-Arylbenzothiazole derivativeAromatic H8.08-8.02 (m), 7.90 (d)J=8

2D NMR Techniques (COSY, HSQC, HMBC, nOe) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for establishing the complete structural framework of complex pyrrolobenzothiazoles. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu In the analysis of a substituted piperazin-2-one, COSY spectra helped confirm that protons at δ 6.31, 6.61, and 7.48 ppm are located meta to methoxy (B1213986) groups by correlating them with ortho-positioned protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H connections. sdsu.edu For a complex piperazine (B1678402) derivative, HSQC analysis showed correlations between protons and carbons at 66.5 and 80.6 ppm, indicating the presence of two non-aromatic C-H moieties. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For the piperazine derivative, NOESY confirmed the ortho relationship between methoxy groups and aromatic protons. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of pyrrolobenzothiazole derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. scispace.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. sapub.org

For example, in the mass spectrum of a pyrimidinethione derivative, the molecular ion peak (M⁺) was observed, and its fragmentation involved the successive loss of functional groups, indicating the relative stability of the pyrimidine (B1678525) ring. sapub.org Similarly, for 2-(1'-propyl-5'-(thien-2''-yl)pyrrol-2'-yl)-1,3-benzothiazole, the high-resolution mass spectrum showed a calculated mass of 324.0755 and a found mass of 324.0760, confirming the molecular formula C₁₈H₁₆N₂S₂. scispace.com

Compound Ionization Method Calculated m/z Found m/z
2-(1'-Propyl-5'-(thien-2''-yl)pyrrol-2'-yl)-1,3-benzothiazoleEI324.0755324.0760
2-(1''-Propyl-2''-(thien-2'-yl)pyrrolyl)-1,3-benzothiazoleFAB389.0782 ([M+H]⁺)389.0778
Pyrazole-conjugated benzothiazole derivativeLC-MS--
Pyrimidinethione derivativeEI-MS--

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of pyrrolobenzothiazoles.

IR Spectroscopy: IR spectra reveal the presence of specific functional groups based on their characteristic vibrational frequencies. For a series of N-(2,6-substitutedimino-6H-1,3,5-dithiazin-4-yl)benzo[d]thiazol-2-amine analogs, characteristic bands were observed for N-H stretching (around 3360 cm⁻¹), C-H stretching of aromatic rings (around 3025 cm⁻¹), and C-S stretching (around 782 cm⁻¹). ijpdd.org For novel pyrrole-2,3-dione derivatives, distinct carbonyl absorption bands were observed between 1652 and 1774 cm⁻¹. acgpubs.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The electronic spectra of thienylpyrrolyl-benzothiazole derivatives show absorption bands that are influenced by the substituents and their positions on the heterocyclic rings. scispace.com For instance, the longest wavelength absorption maximum for 2-(1''-propyl-2''-(thien-2'-yl)pyrrolyl)-1,3-benzothiazole was observed at 377.5 nm, while for a related derivative with a different substituent on the pyrrole nitrogen, this shifted to 390.0 nm. scispace.com This solvatochromic behavior is of interest for applications in nonlinear optics. researchgate.net

Compound/Derivative Type Technique Characteristic Bands/Wavelengths
N-(2,6-substitutedimino-6H-1,3,5-dithiazin-4-yl)benzo[d]thiazol-2-amineIR~3360 cm⁻¹ (N-H stretch), ~3025 cm⁻¹ (Ar C-H stretch), ~782 cm⁻¹ (C-S stretch)
Pyrrole-2,3-dione derivativesIR1652-1774 cm⁻¹ (C=O stretch)
Thienylpyrrolyl-benzothiazole derivativesUV-Visλmax influenced by substituents, e.g., 377.5 nm vs 390.0 nm
2-AminobenzothiazoleUV-Visλmax = 418 nm (decomposition product λmax = 472 nm)

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

For 2-(2,4-dimethyl pyrrolyl) benzothiazole, SC-XRD analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. researchgate.net The benzothiazole and pyrrole rings are planar, with a dihedral angle of 13.31° between them. The crystal structure is stabilized by intermolecular C-H···N and C-H···S interactions, as well as intramolecular C-H···S and C-H···N interactions. researchgate.net This detailed structural information is invaluable for understanding the packing of these molecules in the solid state and for designing new materials with specific properties.

Compound Crystal System Space Group Unit Cell Parameters Dihedral Angle (Benzothiazole/Pyrrole)
2-(2,4-Dimethyl pyrrolyl) benzothiazoleOrthorhombicPbcaa = 12.161(9) Å, b = 0.787(1) Å, c = 16.792(2) Å13.31°

Theoretical and Computational Chemistry of 2h Pyrrolo 3,2 E Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of heterocyclic compounds like 2H-Pyrrolo[3,2-e]benzothiazole. core.ac.ukukm.my Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets like 6-311++G(d,p) or cc-pVDZ, are frequently employed to perform these calculations. core.ac.ukukm.mymdpi.com

Geometry optimization is the initial step, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. core.ac.uk This process provides key data on bond lengths, bond angles, and dihedral angles. For fused systems like 2H-Pyrrolo[3,2-e]benzothiazole, DFT can accurately predict the planarity of the ring system and the orientation of any substituents. nih.gov These optimized geometries are fundamental for all subsequent computational analyses, including vibrational frequencies, electronic properties, and reactivity predictions. core.ac.ukukm.my Comparing calculated bond lengths and angles with experimental data, where available, helps validate the chosen computational method. core.ac.uk

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. scirp.orgmdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scirp.org The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

In benzothiazole (B30560) derivatives, the HOMO is often distributed across the benzothiazole moiety, while the LUMO's location can be influenced by substituents. researchgate.netresearchgate.net For 2H-Pyrrolo[3,2-e]benzothiazole, the HOMO is expected to be delocalized over the electron-rich pyrrole (B145914) and thiazole (B1198619) rings, while the LUMO would also be spread across the π-conjugated system. ukm.mynih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comscirp.org Conversely, a large energy gap implies high stability. scirp.org Substituents on the 2H-Pyrrolo[3,2-e]benzothiazole core would significantly modulate this gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups typically lower the LUMO energy, also reducing the gap. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic System

Parameter Energy (eV) Description
EHOMO -5.12 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.70 Energy of the Lowest Unoccupied Molecular Orbital

| ΔE (Gap) | 3.42 | Indicates chemical reactivity and stability |

Note: This table provides example data typical for related heterocyclic systems to illustrate the concepts.

DFT calculations are also employed to determine various electronic properties, such as the dipole moment, polarizability (α), and first-order hyperpolarizability (β₀), which is a measure of nonlinear optical (NLO) activity. mdpi.com Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. researchgate.net

Large dipole moments suggest strong intermolecular interactions and higher solubility in polar solvents. scirp.org The polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field. First-order hyperpolarizability is particularly important; a high β₀ value suggests that the material could have significant NLO response, which arises from intramolecular charge transfer (ICT). mdpi.com Fused heterocyclic systems with donor-acceptor characteristics, a feature inherent in the 2H-Pyrrolo[3,2-e]benzothiazole structure, are promising candidates for NLO materials. The charge transfer from the electron-rich pyrrole part to the relatively electron-accepting benzothiazole part could lead to a substantial β₀ value.

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. core.ac.ukscirp.org This method provides a quantitative picture of the intramolecular charge transfer (ICT) that stabilizes the molecular system. core.ac.uk

Table 2: Example of NBO Second-Order Perturbation Energy E(2) Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N₅ π*(C₃-C₄) 15.8 Lone Pair -> π*
LP(2) S₁ π*(C₂-N₃) 12.5 Lone Pair -> π*

Note: This table is illustrative, showing typical interactions and energies for fused heterocyclic systems. Atom numbering is hypothetical.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. scirp.orgmdpi.com The MEP surface is colored based on its potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. scirp.org Green and yellow areas represent regions with near-zero potential.

For 2H-Pyrrolo[3,2-e]benzothiazole, the MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them sites for electrophilic interaction. scirp.org Regions of positive potential (blue) might be located over the hydrogen atoms, particularly the N-H proton of the pyrrole ring, indicating their acidic nature and susceptibility to deprotonation by a base. researchgate.net

Quantum Chemical Investigations of Tautomerism and Reaction Pathways

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a key phenomenon in many heterocyclic compounds. nih.gov For 2H-Pyrrolo[3,2-e]benzothiazole, prototropic tautomerism involving the migration of the hydrogen atom from the pyrrole nitrogen to the thiazole nitrogen is conceivable.

Quantum chemical calculations can be used to investigate the relative stabilities of different tautomers. By calculating the total energy of each tautomeric form, researchers can predict the predominant tautomer at equilibrium. nih.gov Furthermore, computational methods can elucidate the reaction pathways for tautomeric interconversion by locating the transition state structure and calculating the activation energy barrier.

These investigations are also critical for understanding reaction mechanisms. For instance, studies on the synthesis of related benzo[g]pyrrolo[2,3-e]indazoles have shown that the reaction mechanism involves a sequence of 6π-electrocyclization, hydrogen shifts, and tautomerism. researchgate.net Similar computational studies on 2H-Pyrrolo[3,2-e]benzothiazole could predict its behavior in photochemical reactions or other synthetic transformations.

Computational Approaches to Improving Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the context of drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are as important as its biological activity. In silico ADME profiling is a cost-effective method to predict the pharmacokinetic properties of drug candidates at an early stage. mdpi.comresearchgate.net

For 2H-Pyrrolo[3,2-e]benzothiazole and its derivatives, computational models can predict various ADME parameters. These include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net Lipophilicity (log P) and aqueous solubility (log S) are other fundamental properties that can be calculated to assess drug-likeness. nih.gov For example, adherence to predictive models like Lipinski's Rule of Five can be computationally verified to gauge the potential of a compound to be an orally active drug. nih.gov These predictions help guide the structural modification of the lead compound to optimize its ADME profile for better in vivo efficacy. mdpi.com

Table 3: Illustrative In Silico ADME Predictions for a Drug-like Molecule

Property Predicted Value Acceptable Range
Lipophilicity (log P) 2.8 < 5
Molecular Weight 350.4 g/mol < 500
Human Intestinal Absorption 88% High (>80%)
BBB Permeation Low Varies by target

Note: This table provides an example of typical ADME parameters predicted computationally.

Structure Activity Relationship Sar Studies of Pyrrolobenzothiazole Derivatives

Systematic Substituent Effects on Biological Activity Profiles

The biological activity of pyrrolobenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Systematic modifications have been explored to probe the structural requirements for various therapeutic targets, including enzymes like p56lck and dihydroorotase. mdpi.combiointerfaceresearch.com

For instance, in a series of benzothiazole-based inhibitors of the Hsp90 C-terminal domain, the introduction of chloro substituents on a phenyl ring attached to the core was found to be favorable for inhibitory activity. Specifically, compounds with 3-chloro or 4-chloro substitutions demonstrated a good fit within the pharmacophore model, highlighting the importance of electron-withdrawing groups at these positions. Further optimization of the linker between the benzothiazole (B30560) core and an aromatic ring can lead to improved interactions within the binding pocket.

In the context of antimicrobial activity, studies on benzothiazole derivatives have shown that specific substitutions are crucial for their efficacy against various pathogens. For example, in a series of compounds tested against E. coli dihydroorotase, the introduction of certain substituents led to a significant suppression of enzyme activity. biointerfaceresearch.com Compound 3 in one such study was the most effective, reducing the specific activity of the enzyme to 45 nmol/min/mg protein, closely followed by compound 4 at 60 nmol/min/mg protein. biointerfaceresearch.com This underscores the sensitivity of the biological response to even minor structural changes.

The following table summarizes the inhibitory activity of selected benzothiazole derivatives against E. coli dihydroorotase, illustrating the impact of different substitution patterns.

CompoundSpecific Activity of Dihydroorotase (nmol/min/mg protein)
3 45
4 60
10 Moderately Active
11 Moderately Active
12 Moderately Active
1, 2, 5, 6, 7, 8, 9, 13 Little to no activity
Data sourced from a study on benzothiazole derivatives as potential antimicrobial agents. biointerfaceresearch.com

These findings collectively demonstrate that a systematic approach to modifying substituents on the pyrrolobenzothiazole scaffold is a powerful strategy for optimizing biological activity, whether for anticancer or antimicrobial applications. mdpi.combiointerfaceresearch.com

Positional Isomerism and Pharmacophore Identification in Pyrrolobenzothiazole Scaffolds

The spatial arrangement of the pyrrole (B145914) and benzothiazole rings, known as positional isomerism, plays a critical role in determining the pharmacological profile of these compounds. Different isomers, such as pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole and the titular 2H-pyrrolo[3,2-e]benzothiazole, will present their functional groups in distinct three-dimensional orientations, leading to different interactions with biological targets.

Pharmacophore modeling is a crucial computational tool used to identify the essential structural features required for biological activity. For benzothiazole derivatives targeting the p56lck kinase, a six-point pharmacophore model has been developed. thaiscience.info This model, designated AADHRR.15, identified one hydrophobic site (H), two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as key features for potent inhibition. thaiscience.info The successful development of such a model, which exhibits a strong correlation between predicted and experimental activities, provides a virtual roadmap for designing new and more effective inhibitors. thaiscience.info

Similarly, for pyrrolo[2,1-c] mdpi.combiointerfaceresearch.combenzodiazepines, a related class of compounds, a 4D-QSAR analysis was used to identify the pharmacophore responsible for their anticancer activity. nih.gov This approach, which considers the conformational flexibility of the molecules, is instrumental in understanding the dynamic nature of ligand-receptor interactions.

The identification of a pharmacophore for a specific biological target allows for the virtual screening of large compound libraries to identify novel scaffolds that fit the model, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that relate the 3D properties of molecules to their biological activities. These methods have been successfully applied to various heterocyclic scaffolds related to pyrrolobenzothiazoles.

For a series of pyrrolo[3,2-d]pyrimidine derivatives acting as Kinase Insert Domain Receptor (KDR) inhibitors, both CoMFA and CoMSIA models were developed. nih.govnih.gov These models yielded statistically significant results, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. nih.govnih.gov The CoMFA model focuses on steric and electrostatic fields, while the CoMSIA model also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. documentsdelivered.com

The contour maps generated from these analyses are particularly insightful. For example, in the study of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors, the CoMSIA contour maps highlighted regions where specific physicochemical properties would enhance or diminish activity, guiding the design of more potent inhibitors. documentsdelivered.com

The following table presents a summary of the statistical parameters obtained from a 3D-QSAR study on pyrazole-thiazolinone derivatives, demonstrating the predictive capacity of these models.

Method
CoMFA 0.8620.644
CoMSIA 0.8510.740
Statistical parameters for 3D-QSAR models of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors. documentsdelivered.com

These 3D-QSAR studies provide a quantitative framework for understanding the SAR of pyrrolobenzothiazole-related scaffolds and for the rational design of new analogues with improved biological activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of ligand-receptor interactions and in predicting the binding affinity of novel compounds.

Docking studies have been extensively used to investigate the interactions of benzothiazole and pyrrole-containing derivatives with various biological targets. For instance, in the design of benzothiazole-thiazole hybrids as p56lck inhibitors, molecular docking was used to elucidate the binding modes of the designed compounds within the ATP binding site of the kinase. biointerfaceresearch.com These studies revealed key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition. biointerfaceresearch.com

Similarly, in the investigation of benzothiazole derivatives as antimicrobial agents, docking studies with E. coli dihydroorotase showed that the most active compounds formed specific interactions with key amino acid residues in the active site. mdpi.com The docking scores, while not always perfectly correlated with biological activity, provide a valuable metric for ranking and prioritizing compounds for synthesis and further testing. mdpi.com

The table below shows the docking scores and ligand efficiencies of selected benzothiazole compounds with E. coli dihydroorotase.

CompoundDocking ScoreLigand Efficiency
HDDP (standard) -7.37-
3 -5.02~29% of HDDP
4 -~29% of HDDP
10 -~29% of HDDP
Docking parameters for benzothiazole derivatives with E. coli dihydroorotase. mdpi.com

Molecular docking, often used in conjunction with SAR and QSAR studies, provides a powerful platform for the structure-based design of novel pyrrolobenzothiazole derivatives with enhanced target specificity and potency.

Structure-Based Design Insights from Protein-Ligand Co-crystal Structures

While computational methods like docking provide valuable predictions, the most definitive information about ligand-receptor interactions comes from the experimental determination of protein-ligand co-crystal structures using X-ray crystallography. These structures provide a high-resolution view of the binding mode, revealing the precise orientation of the ligand and the specific interactions it forms with the protein.

For derivatives of the related phenylahistin (B1241939) scaffold, co-crystal structures with tubulin have provided invaluable insights for the design of new and more potent microtubule inhibitors. mdpi.com These structures have revealed how the ligand induces a new binding pocket and have identified unoccupied regions that can be targeted for further optimization. mdpi.com

In the context of benzothiazole-based DNA gyrase inhibitors, a co-crystal structure of a lead compound in complex with the E. coli GyrB24-1 enzyme has guided the rational design of new analogues. acs.org The crystal structure revealed a cation-π stacking interaction between the benzothiazole scaffold and an arginine residue, as well as a salt bridge formed by a carboxylic acid substituent. acs.org This detailed structural information is instrumental for a structure-based drug design approach.

While a co-crystal structure of a 2H-pyrrolo[3,2-e]benzothiazole derivative with a therapeutic target is not yet publicly available, the insights gained from related heterocyclic systems underscore the power of this technique in drug discovery. The determination of such a structure would undoubtedly accelerate the development of this promising class of compounds.

Mechanistic Investigations of Biological Activities of Pyrrolobenzothiazoles

Anti-infective Mechanisms of Action

Pyrrolobenzothiazole derivatives have demonstrated significant promise as anti-infective agents, targeting a range of pathogens through various mechanisms.

Antibacterial Targets and Inhibition Pathways

The antibacterial activity of pyrrolobenzothiazole-based compounds often involves the targeting of essential bacterial enzymes, leading to the disruption of critical cellular processes.

DprE1, DNA gyrase, MurB, and topoisomerases are key enzymes in bacterial survival and have been identified as primary targets for these compounds. researchgate.net For instance, benzothiazole-based inhibitors have shown potent activity against Mycobacterium tuberculosis by targeting DprE1. researchgate.net

DNA gyrase , a type II topoisomerase crucial for DNA replication, is a well-validated target for antibacterial drugs. vu.nlnih.govnih.gov Pyrrolamides, which contain a pyrrole (B145914) ring system, are known to be potent inhibitors of DNA gyrase, thereby disrupting DNA synthesis and causing bacterial cell death. nih.gov Specifically, 2-pyrrolamidobenzothiazole-based compounds have been developed as inhibitors of mycobacterial DNA gyrase. vu.nl Some benzothiazole (B30560) derivatives have demonstrated the ability to inhibit DNA gyrase or topoisomerase IV, which are vital for bacterial DNA replication. researchgate.net The development of benzothiazole scaffold-based GyrB inhibitors has led to compounds with excellent in vitro and in vivo activities against Gram-positive bacteria, including resistant strains like MRSA and VISA. nih.gov

The general mechanism of action for many antibacterial agents involves damaging the cell membrane, disrupting enzyme functions, and inhibiting key metabolic processes necessary for bacterial growth and survival. researchgate.net

Antifungal Targets

The antifungal properties of pyrrole and its fused derivatives are attributed to their ability to interact with vital biomolecules in fungal cells. nih.gov

One of the primary mechanisms of antifungal action for some heterocyclic compounds is the inhibition of N-Myristoyltransferase (NMT) . While direct inhibition of NMT by 2H-Pyrrolo[3,2-e]benzothiazole is not explicitly detailed in the provided results, the broader class of nitrogen heterocycles to which it belongs is known to target such enzymes.

Another significant target is Cytochrome P450 51 (CYP51) , an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. Azole antifungals, which also contain nitrogen heterocyclic rings, function by inhibiting CYP51. While the direct interaction of 2H-Pyrrolo[3,2-e]benzothiazole with CYP51 is not specified, the structural similarities suggest a potential for a similar mechanism of action. The mode of action for some antifungal compounds may involve forming hydrogen bonds with active centers of cellular constituents, leading to interference with normal cellular processes. nih.gov

Antiviral Mechanisms

Pyridobenzothiazolone (PBTZ) analogues, a class of compounds related to pyrrolobenzothiazoles, have exhibited broad-spectrum antiviral activity. mdpi.comnih.gov The antiviral mechanisms of these compounds can be multifaceted and virus-specific.

One identified mechanism is the inhibition of viral replication by targeting viral enzymes. For example, some PBTZ analogues have been shown to inhibit flaviviral replication by directly targeting the NS5 RNA-dependent RNA polymerase (RdRp). mdpi.com Another study identified 2H-pyrrolo[3,4-b] nih.govnih.govbenzothiazepine derivatives as potential inhibitors of HIV-1 reverse transcriptase (RT). nih.gov

A different mechanism involves a virucidal effect , where the compound directly interacts with and damages the viral particle. nih.gov The pyridobenzothiazolone derivative HeE1-17Y has been shown to have a virucidal mechanism that involves altering the viral membrane, making it effective against enveloped viruses like West Nile virus and SARS-CoV-2. nih.gov Similarly, some benzothiazolyl-pyridine hybrids have demonstrated virucidal effects at different stages of viral interaction with the host cell. nih.gov

Furthermore, some benzothiazole derivatives have been found to inhibit CoV-3CL protease, an enzyme crucial for the proteolytic processing during viral replication. nih.govmdpi.com

Anticancer Mechanisms of Action

The anticancer properties of pyrrolobenzothiazoles are linked to their ability to interfere with key proteins and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Centromere-Associated Protein E (CENP-E)

Centromere-associated protein E (CENP-E) , a kinesin motor protein, is essential for mitotic progression and has emerged as a significant target for anticancer drug development. nih.govdntb.gov.ua

Screening of chemical libraries has identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of the microtubule-stimulated ATPase activity of the CENP-E motor domain. nih.gov These compounds selectively inhibit the kinesin ATPase activity of CENP-E and have been shown to act as ATP-competitive inhibitors. nih.gov

The inhibition of CENP-E by these compounds leads to antimitotic activity, causing cell cycle arrest at mitosis due to interference with proper chromosome alignment. nih.gov This ultimately induces apoptotic cell death in tumor cells. nih.gov

Inhibition of Key Signaling Enzymes

Pyrrolobenzothiazole and related heterocyclic structures have been shown to target and inhibit key enzymes in signaling pathways that are often dysregulated in cancer.

Raf-1 , a serine/threonine-protein kinase, is a component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival. While direct inhibition of Raf-1 by 2H-Pyrrolo[3,2-e]benzothiazole is not explicitly mentioned, the broader class of pyrrole derivatives has been investigated for their inhibitory effects on various protein kinases.

Anti-inflammatory Mechanisms of Action (e.g., Cyclooxygenase (COX-1/COX-2) Inhibition)

The anti-inflammatory properties of compounds related to the 2H-Pyrrolo[3,2-e]benzothiazole scaffold have been linked to the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. nih.govgoogle.com

Research into novel N-substituted 1H-pyrrolo[3–c]pyridine-1,3(2H)-diones has shown that these derivatives can potentially inhibit both COX-1 and COX-2. nih.gov Molecular docking studies revealed that these compounds can bind to the active sites of both COX isoforms. For instance, the most active COX-2 inhibitor in the series, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was shown to form hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355, within the COX-2 active site. nih.gov

Furthermore, studies on benzothiazole derivatives have demonstrated their potential to target the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells. nih.gov Treatment with these derivatives led to a decrease in the protein levels of NF-κB, a key transcription factor in the inflammatory response, which in turn resulted in the reduction of its downstream effectors, COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

The inhibitory concentrations (IC50) and selectivity indices (SI) for some pyrazole (B372694) derivatives, which share a heterocyclic nature with pyrrolobenzothiazoles, against COX-1 and COX-2 are presented in the table below, offering a comparative perspective on COX inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
10 12.381.587.83
17 10.921.596.87
27 11.831.657.16
Celecoxib 1.460.178.68

These findings suggest that the pyrrolobenzothiazole scaffold and related heterocyclic systems are promising frameworks for the development of novel anti-inflammatory agents that act through the inhibition of the COX pathway. nih.govnih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging Pathways, Ferric Reducing Antioxidant Power)

The antioxidant activity of pyrrolobenzothiazole and its derivatives is a key aspect of their biological profile, contributing to their anticancer and anti-inflammatory effects. This activity is often evaluated through various assays that measure the compound's ability to neutralize free radicals and reduce oxidizing agents.

One study investigated the antioxidant activity of a new derivative of pyrrolo[1,2-α]benzimidazole, RU-792, and found it to possess high antioxidant activity due to its intrinsic antiradical properties. nih.gov RU-792 demonstrated superior antioxidant activity compared to the reference antioxidant Trolox in models using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov

Another study focused on benzothiazole derivatives and assessed their antioxidant profiles using the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The FRAP assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.

The results of the DPPH and FRAP assays for a selection of benzothiazole derivatives are shown in the table below.

Compound% DPPH Inhibition (at 1 mg/mL)FRAP (µM Fe(II)/mg compound)
8a 85.3 ± 0.91583.2 ± 1.2
8b 82.1 ± 1.11495.7 ± 0.9
8c 88.6 ± 0.81642.5 ± 1.5
9a 79.5 ± 1.21350.4 ± 1.1
9b 75.3 ± 1.51288.9 ± 1.3
9c 83.2 ± 1.01421.8 ± 1.0
10a 90.1 ± 0.71710.6 ± 1.3
10b 87.4 ± 0.91615.3 ± 1.2
10c 92.5 ± 0.51789.2 ± 1.6
Ascorbic Acid 95.8 ± 0.42150.0 ± 2.1

These results indicate that benzothiazole derivatives, particularly those with specific substitutions, are effective radical scavengers and possess significant ferric reducing power, comparable in some cases to the standard antioxidant, ascorbic acid. nih.gov This antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Medicinal Chemistry and Lead Optimization of Pyrrolobenzothiazole Systems

Strategy for Lead Identification and Derivatization

The identification of lead compounds is the crucial first step in the drug discovery process. For the pyrrolobenzothiazole system, lead identification has often been achieved through the screening of small-molecule chemical libraries. For instance, screening of a chemical library led to the identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of the kinesin centromere-associated protein E (CENP-E), a potential target for anticancer drugs. nih.gov

Once a lead compound is identified, derivatization is employed to explore the structure-activity relationship (SAR) and optimize its properties. This involves the systematic modification of the lead structure and evaluation of the resulting analogs for their biological activity. A common strategy involves the introduction of various substituents at different positions of the pyrrolobenzothiazole core. For example, in the development of antiproliferative agents, a library of phenylacetamide derivatives containing the benzothiazole (B30560) nucleus was synthesized with different electronic and steric properties to investigate how these modifications would modulate cytotoxic activity. mdpi.com

Another key strategy is the rigidification of flexible portions of a molecule to enhance binding affinity. This was demonstrated in the development of histamine (B1213489) H3 receptor ligands, where the combination of a rigidized aliphatic amine with a pyrrolo[2,3-d]pyrimidine scaffold resulted in selective and potent compounds. nih.gov

Optimization of Potency and Selectivity via Rational Structural Modifications

Following lead identification, the optimization of potency and selectivity is a critical phase in medicinal chemistry. This is achieved through rational structural modifications based on an understanding of the structure-activity relationships (SAR).

A comprehensive SAR investigation of C2-aryl pyrrolo[2,1-c] nih.govthaiscience.infobenzodiazepine (PBD) monomers revealed that the introduction of C2-aryl and styryl substituents significantly enhanced both DNA-binding affinity and in vitro cytotoxicity. researchgate.net Molecular modeling suggested that the optimal C2-quinolinyl group provided a better fit within the DNA minor groove. researchgate.net

In the context of pyrrolo nih.govthaiscience.infobenzothiazine derivatives, which act as calcium channel antagonists, SAR studies identified that substitutions at the C-4 position and on the pyrrole (B145914) ring are prerequisites for in vitro activity. nih.gov The alteration of the benzothiazepinone system to the pyrrolo nih.govthaiscience.infobenzothiazine system resulted in a notable selectivity for cardiac tissue over vascular tissue. nih.gov

The development of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) also highlights the importance of SAR studies. It was found that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.govescholarship.org

Table 1: Structure-Activity Relationship of Pyrrolobenzothiazole Derivatives

ScaffoldTargetKey Structural ModificationsImpact on Activity/SelectivityReference
Pyrrolo[2,1-c] nih.govthaiscience.infobenzodiazepineDNAC2-aryl and styryl substituentsEnhanced DNA-binding affinity and cytotoxicity researchgate.net
Pyrrolo nih.govthaiscience.infobenzothiazineCalcium ChannelsSubstitution at C-4 and on the pyrrole ringPrerequisite for activity; increased cardiac selectivity nih.gov
Benzothiazole-phenyl analogssEH/FAAHTrifluoromethyl groups on aromatic ringsWell-tolerated by target enzymes nih.govescholarship.org

Pharmacophore-Oriented Molecular Design for Enhanced Efficacy

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. thaiscience.infonih.gov This approach is instrumental in designing new molecules with enhanced efficacy.

For benzothiazole derivatives targeting the p56lck protein kinase, a six-point pharmacophore model was developed. researchgate.net This model, consisting of three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings, yielded a statistically significant 3D-QSAR model, providing a rational basis for designing more potent inhibitors. thaiscience.inforesearchgate.net

In the development of inhibitors for HIV-1 reverse transcriptase, 2H-pyrrolo[3,4-b] nih.govresearchgate.netbenzothiazepine derivatives (PBTAs) were designed as tricyclic analogs of known non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Preliminary SAR studies indicated that conformationally restrained PBTAs were more potent than their more flexible counterparts. nih.gov The dimethylamino (DMA) group was identified as a key feature for high anti-HIV-1 potency. nih.gov

The introduction of a dihydrobenzodioxin group on a phenanthroimidazole unit in materials for organic light-emitting devices (OLEDs) enhanced molecular distortion, which in turn suppressed aggregation and improved device efficiency. nih.gov This demonstrates the broad applicability of rational molecular design principles beyond medicinal chemistry.

Development of Novel Therapeutic Agents based on the Pyrrolobenzothiazole Scaffold

The versatility of the pyrrolobenzothiazole scaffold has led to the development of novel therapeutic agents for various diseases. nih.govnih.gov

Derivatives of benzo[d]pyrrolo[2,1-b]thiazole have been identified as selective inhibitors of CENP-E, a mitotic kinesin. nih.gov These compounds induce apoptotic cell death and cause cell cycle arrest at mitosis, making them promising candidates for the development of new anticancer agents. nih.gov

In the realm of infectious diseases, 2H-pyrrolo[3,4-b] nih.govresearchgate.netbenzothiazepine derivatives have shown potent activity against HIV-1. nih.gov One derivative, compound 10, exhibited an EC50 value comparable to the established drug nevirapine, marking it as a lead compound for further development. nih.gov

The pyrrolotriazinone core, a related heterocyclic system, is also being explored as a starting scaffold for drug design, with potential applications as enzyme inhibitors and receptor antagonists. nih.govmdpi.com Similarly, the benzimidazole (B57391) scaffold, which shares structural similarities, has yielded a multitude of drugs with diverse therapeutic applications, including antihelmintics, antivirals, and proton pump inhibitors. nih.gov

Addressing Drug Resistance through Rational Design Strategies

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. nih.govnih.govemanresearch.org Rational drug design offers a powerful strategy to overcome resistance mechanisms. nih.govelifesciences.org

One approach is to develop inhibitors that can effectively target mutated proteins that confer resistance. For example, in the case of fibroblast growth factor receptor (FGFR) inhibitors, resistance often arises from mutations in the kinase domain. nih.gov By systematically exploring different chemical moieties, pyrrolopyrazine carboxamide derivatives were identified that could potently inhibit both wild-type and mutant forms of FGFR2 and FGFR3. nih.gov

Another strategy involves the development of molecules that can circumvent resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov Some tyrosine kinase inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit P-gp activity, thereby reversing multidrug resistance to other chemotherapeutic agents. nih.gov

Furthermore, the development of Proteolysis-Targeting Chimeras (PROTACs) represents a novel approach to combat drug resistance. nih.govfrontiersin.org PROTACs are designed to induce the degradation of target proteins, including those that are mutated or overexpressed, offering a potential advantage over traditional inhibitors. nih.govfrontiersin.org While not directly involving the 2H-Pyrrolo[3,2-e]benzothiazole scaffold in the provided results, this strategy exemplifies the innovative approaches being taken to address drug resistance.

Advanced Applications in Materials Science and Photophysics

Electronic and Optical Properties of Pyrrolobenzothiazole Derivatives

The electronic and optical characteristics of pyrrolobenzothiazole derivatives are intrinsically linked to their molecular structure, particularly the arrangement of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Properties: Theoretical studies using Density Functional Theory (DFT) on related benzothiazole (B30560) structures reveal that significant intramolecular charge transfer (ICT) is a key feature. researchgate.net In many derivatives, the HOMO is delocalized across one part of the molecule (often the donor moiety), while the LUMO is localized on the benzothiazole segment. researchgate.net This spatial separation of orbitals upon photoexcitation facilitates an efficient ICT process, which is fundamental to many of their applications. researchgate.netrsc.org The energy difference (ΔE) between the HOMO and LUMO, known as the energy gap, dictates the molecule's reactivity and the wavelength of light it absorbs and emits. mdpi.com A smaller energy gap generally leads to a more reactive compound that absorbs light at longer wavelengths. mdpi.com

Optical Properties: The absorption and emission of light by these derivatives are governed by their electronic transitions. The primary electronic transition is typically from the HOMO to the LUMO. scirp.org The structure of the molecule can be chemically modified to tune these properties. For instance, extending the π-conjugated system, such as by incorporating thiophene (B33073) units, can cause a bathochromic (red) shift in both the absorption and emission spectra. proquest.com Studies on triphenylamine–benzothiazole derivatives have shown that the environment, such as solvent polarity, can influence the nature of the excited state, leading to tunable fluorescence. acs.org

The table below illustrates how modifications to a hypothetical 2H-Pyrrolo[3,2-e]benzothiazole core can influence its fundamental electronic properties, based on established principles in heterocyclic chemistry. researchgate.netmdpi.comworldscientific.com

Derivative Substituent Type Effect on HOMO Energy Effect on LUMO Energy Predicted Energy Gap (ΔE) Expected Optical Effect
Unsubstituted Core NoneBaselineBaselineHighAbsorption in UV/blue region
Derivative A Electron-Donating Group (e.g., -N(CH₃)₂)Increases (destabilizes)Minor ChangeDecreasesRed-shift in absorption/emission
Derivative B Electron-Withdrawing Group (e.g., -CN)Minor ChangeDecreases (stabilizes)DecreasesRed-shift in absorption/emission
Derivative C Extended π-Conjugation (e.g., -Thiophene)IncreasesDecreasesSignificantly DecreasesMajor red-shift; potential NIR activity

This table is illustrative, showing predicted trends based on established principles.

Applications in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching, data storage, and frequency conversion. scirp.org Organic materials, particularly those with large, delocalized π-electron systems and significant charge-transfer character, are highly promising for NLO applications. sciresliterature.org

The inherent donor-acceptor structure that can be engineered into 2H-Pyrrolo[3,2-e]benzothiazole derivatives makes them excellent candidates for NLO materials. The benzothiazole unit often acts as an effective electron acceptor. sciresliterature.org When combined with a suitable electron donor and a π-conjugated bridge, the resulting molecule can possess a large third-order nonlinear optical susceptibility (χ⁽³⁾). sciresliterature.org Research on polymers with azobenzothiazole side chains has shown that the inclusion of strong electron-withdrawing groups (like a nitro group) significantly enhances the third-order NLO effect compared to those with electron-donating groups. sciresliterature.org The enhanced effect is attributed to the increased electron mobility and molecular polarization within the azobenzothiazole system. sciresliterature.org

Key phenomena in third-order NLO include third-harmonic generation (THG) and two-photon absorption (TPA). rsc.orgresearchgate.net Materials based on fluorene-benzothiadiazole copolymers have demonstrated strong multiphoton absorption, making them suitable for applications like optical limiting, which protects sensitive equipment from high-intensity laser damage. nih.gov

NLO Property Governing Molecular Feature Relevance to Pyrrolobenzothiazole
Second-Harmonic Generation (SHG) Non-centrosymmetric (asymmetric) structure, large dipole moment.Achievable by asymmetric substitution on the core.
Third-Harmonic Generation (THG) Large delocalized π-electron system, high polarizability.The fused ring system provides a large π-system. sciresliterature.org
Two-Photon Absorption (TPA) Strong intramolecular charge transfer (ICT), large transition dipole moments.The donor-acceptor nature of the scaffold promotes strong ICT. rsc.orgnih.gov
Optical Limiting Strong nonlinear absorption (e.g., reverse saturable absorption).Polypyrrole derivatives have shown this property. scirp.org

Integration into Supramolecular Assemblies and Polymeric Systems

To transition from single molecules to functional materials, 2H-Pyrrolo[3,2-e]benzothiazole derivatives can be integrated into larger, more complex architectures such as supramolecular assemblies and polymers.

Supramolecular Assemblies: This approach involves designing molecules that self-assemble into well-defined structures through non-covalent interactions. In one study, complex dyes were created by linking benzothiazole units to a diketopyrrolopyrrole (DPP) core. proquest.comnih.gov The resulting weakly coupled system showed that extending the linkers between the chromophores enhanced electronic communication. proquest.com This strategy allows for the fine-tuning of photophysical properties by controlling the spatial arrangement and interaction between molecular components.

Polymeric Systems: Incorporating the pyrrolobenzothiazole chromophore into a polymer can be achieved in several ways:

Guest-Host Systems: The chromophore can be physically blended or "doped" into a host polymer matrix, such as polyimide. researching.cn This is a straightforward method to combine the NLO properties of the chromophore with the excellent processability and thermal stability of the polymer. researchgate.net

Side-Chain Polymers: The chromophore can be covalently attached as a side chain to a polymer backbone. sciresliterature.orgresearchgate.net This prevents phase separation and allows for a higher concentration of the active NLO unit. Polyimides containing benzothiazole chromophores have demonstrated an excellent combination of thermal stability and electro-optic activity. researchgate.net

Main-Chain Polymers: The pyrrolobenzothiazole unit can be directly incorporated into the main chain of a conjugated polymer. nih.govmdpi.com This creates a highly delocalized π-electron system along the polymer backbone, which can lead to significant third-order NLO properties and interesting conductive capabilities. scirp.orgnih.gov For example, conjugated polymers based on polypyrrole show distinct NLO responses, such as reverse saturable absorption. scirp.org

Photophysical Characterization for Optoelectronic Applications

The unique photophysical properties of 2H-Pyrrolo[3,2-e]benzothiazole derivatives make them highly suitable for various optoelectronic devices, especially organic light-emitting diodes (OLEDs). research-nexus.netcambridge.org

Thorough characterization is essential to evaluate their potential. Key parameters include:

Absorption and Emission Spectra: These spectra determine the color of light absorbed and emitted. Derivatives have been designed to emit across the visible spectrum, from blue-green to deep-red and even near-infrared (NIR). research-nexus.netfrontiersin.org

Fluorescence Quantum Yield (ΦF): This measures the efficiency of the emission process (the ratio of photons emitted to photons absorbed). High quantum yields are critical for bright and efficient OLEDs. frontiersin.org

Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It influences the efficiency and stability of a device.

HOMO/LUMO Energy Levels: The alignment of these energy levels with the electrodes and other materials in an OLED device is crucial for efficient charge injection and transport, directly impacting device performance and efficiency. researchgate.net

Studies on related benzothiazole and benzothiadiazole systems have demonstrated their promise. For example, some benzothiazole derivatives are positioned as promising candidates for high-performance OLEDs, emitting bluish-white or red light. research-nexus.net By inserting thiophene as a π-bridge in a donor-acceptor molecule based on benzothiadiazole, researchers achieved a significant red-shift in emission and an external quantum efficiency (EQE) of 5.75% in a deep-red OLED. frontiersin.org

The following table summarizes key photophysical data for representative benzothiazole-containing systems, illustrating the range of properties achievable for optoelectronic applications.

System λabs (nm) λem (nm) Quantum Yield (ΦF) Application Reference
DPP with Benzothiazole units550-585575-6500.10-0.45Fluorescent Dyes proquest.comnih.govnih.gov
Triphenylamine-Benzothiazole370-391~450-600Not SpecifiedSolvatochromic Probes acs.org
BTDF-TTPA (Thiophene-bridged)~520~6500.61Deep-Red OLEDs frontiersin.org
Pyrene-Benzimidazole~380-400~420-4400.53-0.81Blue OLEDs nih.gov

Note: DPP = Diketopyrrolopyrrole, BTDF-TTPA = a specific donor-acceptor-donor molecule.

The strategic design of 2H-Pyrrolo[3,2-e]benzothiazole derivatives, leveraging principles of intramolecular charge transfer and π-conjugation, continues to unlock new possibilities in materials science, promising advancements in high-performance optical and electronic technologies.

Future Research Directions and Translational Potential

Exploration of Novel and Sustainable Synthetic Pathways for Pyrrolobenzothiazoles

The development of environmentally friendly and efficient methods for synthesizing pyrrolobenzothiazoles is a critical area of ongoing research. nih.gov Traditional synthetic routes are often hampered by the need for harsh reaction conditions, the use of hazardous materials, and low product yields. To address these challenges, researchers are increasingly turning to the principles of green chemistry.

One promising approach is the use of microwave-assisted synthesis, which can accelerate reaction times and increase yields. mdpi.com For instance, a novel microwave-assisted pathway has been successfully employed for the synthesis of pyrrolo[2,1-b] nih.govmdpi.combenzothiazole (B30560) derivatives bearing aryl and heteroaryl groups. mdpi.com This method offers a rapid and efficient alternative to conventional heating. mdpi.com

Furthermore, there is a growing interest in developing new synthetic methodologies, such as the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones. nih.gov This approach provides a novel route to the pyrrolo[2,1-b] nih.govmdpi.combenzothiazole scaffold. nih.gov The evolution of pyrrole (B145914) chemistry, in general, is moving towards more sustainable practices, including solvent-free reactions and the use of renewable starting materials. nih.gov

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While many pyrrolobenzothiazole derivatives have shown significant biological potential, a detailed understanding of their mechanisms of action at the molecular level is often incomplete. Future research will need to employ advanced techniques to identify the specific cellular targets of these compounds.

For example, certain pyrrolobenzothiazole analogs have been identified as promising inhibitors of centromere-associated protein E (CENP-E), a target of interest for cancer therapy. nih.gov To advance these findings, detailed molecular modeling and structural biology studies are required to elucidate the precise binding interactions between the compounds and the CENP-E protein. Similarly, for derivatives exhibiting antimicrobial activity, it is crucial to determine whether they act by inhibiting specific enzymes, such as DNA gyrase, or by other mechanisms.

Rational Design of Next-Generation Pyrrolobenzothiazole Analogs for Specific Therapeutic Targets

A deeper understanding of the molecular mechanisms of action will enable the rational design of new and improved pyrrolobenzothiazole analogs. By identifying the key structural features responsible for biological activity, researchers can systematically modify the scaffold to enhance potency and selectivity for specific therapeutic targets.

Structure-activity relationship (SAR) studies are a cornerstone of this approach. For example, in a series of synthesized pyrrolo[2,1-b] nih.govmdpi.combenzothiazole derivatives, compounds bearing p-fluorophenyl and thiophene (B33073) moieties were found to be the most promising candidates against certain cancer cell lines. mdpi.com This type of information is invaluable for guiding the design of future analogs. The integration of computational tools, such as molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) prediction, can further streamline the design process and help to identify candidates with favorable drug-like properties. nih.gov The ultimate goal is to develop next-generation compounds with improved efficacy and reduced side effects for a range of diseases, including cancer and infectious diseases.

Emerging Applications in Chemical Biology and Material Sciences

The potential applications of pyrrolobenzothiazoles extend beyond traditional medicinal chemistry. The unique photophysical and electronic properties of this heterocyclic system make it an attractive candidate for development in chemical biology and material sciences.

The inherent fluorescence of some pyrrole-containing structures suggests that pyrrolobenzothiazole derivatives could be developed as molecular probes for bio-imaging applications. These probes could be designed to selectively bind to specific biomolecules or to respond to changes in the cellular environment, allowing for the visualization of biological processes in living cells.

Q & A

Advanced Question

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes), as applied in studies of thiazolo-benzisoxazole derivatives .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability. Validate computational results with experimental data to refine models .

How should researchers resolve contradictions in spectroscopic data for 2H-Pyrrolo[3,2-e]benzothiazole derivatives?

Advanced Question

  • Systematic Cross-Validation : Compare NMR, IR, and X-ray data to identify inconsistencies (e.g., unexpected coupling constants).
  • Isotopic Labeling : Trace reaction pathways to confirm proposed structures.
  • Collaborative Analysis : Engage crystallographers or computational chemists to reinterpret ambiguous signals. Document discrepancies in supplementary materials for transparency .

What theoretical frameworks guide the design of experiments for 2H-Pyrrolo[3,2-e]benzothiazole-based materials?

Advanced Question

  • Structure-Activity Relationships (SAR) : Link molecular modifications (e.g., substituent effects) to functional outcomes (e.g., fluorescence quantum yield).
  • Retrosynthetic Analysis : Deconstruct target molecules into feasible precursors, prioritizing atom-economical routes.
  • Mechanistic Hypotheses : Use kinetic studies (e.g., Eyring plots) to validate proposed reaction pathways. Integrate findings with literature on analogous heterocycles .

How can researchers optimize reaction yields for complex 2H-Pyrrolo[3,2-e]benzothiazole derivatives?

Advanced Question

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading).
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.